molecular formula C6H10O B165628 3-Methyl-1-pentyn-3-ol CAS No. 77-75-8

3-Methyl-1-pentyn-3-ol

Cat. No. B165628
CAS RN: 77-75-8
M. Wt: 98.14 g/mol
InChI Key: QXLPXWSKPNOQLE-UHFFFAOYSA-N
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Description

3-Methyl-1-pentyn-3-ol is a propargyl alcohol that can be used as a reactant to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide . It also acts as an initiator during the synthesis of propargyl-terminated polylactide by bulk ring-opening polymerization .


Synthesis Analysis

3-Methyl-1-pentyn-3-ol acts as an initiator during the synthesis of propargyl-terminated polylactide by bulk ring-opening polymerization . It is also used as a reactant to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide .


Molecular Structure Analysis

The molecular formula of 3-Methyl-1-pentyn-3-ol is C6H10O . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-Methyl-1-pentyn-3-ol is used as a reactant in the synthesis of α-methylene cyclic carbonates by reacting with carbon dioxide . It is also used as an initiator during the synthesis of propargyl-terminated polylactide by bulk ring-opening polymerization .


Physical And Chemical Properties Analysis

3-Methyl-1-pentyn-3-ol has a molecular weight of 98.14 and a linear formula of CH≡CC(OH)(CH3)CH2CH3 . It has a boiling point of 121-122 °C (lit.) and a density of 0.866 g/mL at 25 °C (lit.) . It is miscible in various solvents including Cellosolve, Stoddard solvent, acetone, benzene, carbon tetrachloride, cyclohexanone, diethyl ether, diethylene glycol, ethanolamine, ethyl acetate, kerosene, mineral spirits, neatsfoot oil, petroleum ether, and soybean oil .

Scientific Research Applications

Catalytic Hydrogenation in Capillary Reactors

Liedtke et al. (2013) investigated the use of 3-methyl-1-pentyn-3-ol in the catalytic hydrogenation process using a "slurry Taylor" flow in a capillary reactor. This research demonstrated an effective method for catalytic reactions involving 3-methyl-1-pentyn-3-ol, showing excellent repeatability compared to traditional laboratory-scale batch reactors (Liedtke et al., 2013).

Microwave Spectroscopy Analysis

Eibl et al. (2016) conducted a study on 3-pentyn-1-ol, which is structurally similar to 3-methyl-1-pentyn-3-ol, using microwave spectroscopy. This research provided insights into the molecular behavior of compounds like 3-methyl-1-pentyn-3-ol, particularly regarding the low barrier to methyl rotation in these molecules (Eibl et al., 2016).

Corrosion Inhibition in Al-Si-Cu Alloys

Buyuksagis, Aksut, and Ozal (2009) explored the effect of 3-methyl-1-pentyn-3-ol on the corrosion of Al-Si-Cu alloys. Their research, utilizing techniques like SEM, EDX, and AAS, found that 3-methyl-1-pentyn-3-ol influences the corrosion behavior of these alloys in acidic environments (Buyuksagis, Aksut, & Ozal, 2009).

Kinetic Study in Palladium-Catalyzed Reactions

Nijhuis, Koten, Kapteijn, and Moulijn (2003) provided a kinetic study of the hydrogenation of 3-methyl-1-pentyn-3-ol over palladium on silica catalysts. This research helps in understanding the reaction kinetics and mechanism when using palladium catalysts with 3-methyl-1-pentyn-3-ol (Nijhuis, Koten, Kapteijn, & Moulijn, 2003).

Development of Magnetically Recoverable Catalysts

Easterday et al. (2014) reported on the development of magnetically recoverable catalysts, incorporating 3-methyl-1-pentyn-3-ol in the process. This research provides insights into the use of 3-methyl-1-pentyn-3-ol in the development of novel catalyst systems (Easterday et al., 2014).

Safety And Hazards

3-Methyl-1-pentyn-3-ol is classified as a flammable liquid (Category 3, H226) and is toxic if swallowed (Acute toxicity, Category 3, Oral, H301) . It is also toxic to aquatic life with long-lasting effects (Chronic aquatic toxicity, Category 2, H411) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Relevant Papers The relevant papers retrieved discuss the reactions of 3-Methyl-1-pentyn-3-ol with ozone and OH radicals , and the detection and identification of volatile substances by headspace capillary gas chromatography to aid the diagnosis of acute poisoning .

properties

IUPAC Name

3-methylpent-1-yn-3-ol
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InChI

InChI=1S/C6H10O/c1-4-6(3,7)5-2/h1,7H,5H2,2-3H3
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InChI Key

QXLPXWSKPNOQLE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O
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DSSTOX Substance ID

DTXSID5021756
Record name 3-Methyl-1-pentyn-3-ol
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Molecular Weight

98.14 g/mol
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Physical Description

Liquid with an acrid odor; [Merck Index] Clear slightly yellow liquid; [Acros Organics MSDS]
Record name 3-Methyl-1-pentyn-3-ol
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Vapor Pressure

5.25 [mmHg]
Record name 3-Methyl-1-pentyn-3-ol
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Product Name

3-Methyl-1-pentyn-3-ol

CAS RN

77-75-8
Record name 3-Methyl-1-pentyn-3-ol
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Record name Methylpentynol [INN:BAN]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
311
Citations
AK Liedtke, F Bornette, R Philippe… - Chemical engineering …, 2013 - Elsevier
… the three-phase catalytic hydrogenation of 3-methyl-1-pentyn-3-ol in a capillary reactor. A … the fast catalytic hydrogenation of 3-methyl-1-pentyn-3-ol on a palladium catalyst supported on …
Number of citations: 62 www.sciencedirect.com
GJ Mannering, JA Shoeman - Xenobiotica, 1996 - Taylor & Francis
1. Colupulone, a constituent of hops, was shown to be a potent inducer of hepatic P4503A in mouse. The olefin, 2-methyl-3-buten-2-ol (RC=CH 2 ), is formed from lupulones when hops …
Number of citations: 8 www.tandfonline.com
A Buyuksagis, AA Aksut, D Ozal - … of Metals and Physical Chemistry of …, 2009 - Springer
… 3-methyl-1-pentyn-3-ol alcohol were taken in this study … 3-methyl-1pentyn-3-ol was shown for all alloying elements inhib… For this reason it can be said that 3-methyl-1-pentyn-3-ol show …
Number of citations: 2 link.springer.com
A Büyüksağiş, D Özal, AA Aksüt - 2009 - acikerisim.aku.edu.tr
… The effect of active elements and 3-methyl–1-pentyn–3-ol (inhibitor) on the corrosion of alloys is determined using SEM, EDX and AAS results. Experimental results which indicated …
Number of citations: 2 www.acikerisim.aku.edu.tr
SRA de Loos, J van der Schaaf, M de Croon… - Proceedings of the Xth …, 2010 - iscre.org
… As a proof-of-principle, the hydrogenation of 3-methyl-1-pentyn-3-ol over a Pd catalyst has been performed over three different supports, viz., flat plates, washcoated plates and plates …
Number of citations: 5 www.iscre.org
A Buyuksagis, AA Aksut - Protection of Metals, 2008 - Springer
… 2-methyl–3-butyn–2-ol and 3-methyl–1-pentyn–3-ol acetylenic alcohol function chemisorptions achieved by the sharing of π electrons in the C≡C triple bond with d orbitals of the metal. …
Number of citations: 2 link.springer.com
I Hoek, TA Nijhuis, AI Stankiewicz, JA Moulijn - Chemical engineering …, 2004 - Elsevier
… The influences of different parameters on the performance of the monolithic stirrer reactor in the selective hydrogenation of 3-methyl-1-pentyn-3-ol were investigated. The decreasing …
Number of citations: 49 www.sciencedirect.com
TA Nijhuis, G Van Koten, F Kapteijn, JA Moulijn - Catalysis today, 2003 - Elsevier
… A kinetic study has been made into the hydrogenation of 3-methyl-1-pentyn-3-ol over … Either the hydrogenation of 3-methyl-1-pentyn-3-ol is intrinsically faster, or the catalyst used …
Number of citations: 54 www.sciencedirect.com
K Kiyoshi - 静岡大学文理学部研究報告. 自然科学, 1965 - cir.nii.ac.jp
Action of Mercuric Sulfate on 3-Methyl-1-pentyn-3-ol | CiNii Research … Action of Mercuric Sulfate on 3-Methyl-1-pentyn-3-ol …
Number of citations: 0 cir.nii.ac.jp
P DA RE - Il Farmaco; Edizione Scientifica, 1955 - europepmc.org
[Relation between chemical constitution and pharmacological properties at the level of the central nervous system. Influence of the nature of the amine in some amino esters of the type …
Number of citations: 2 europepmc.org

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